molecular formula C17H11Cl2N3O2 B10856025 5,6-dichloro-3-[(3E)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol

5,6-dichloro-3-[(3E)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol

Cat. No.: B10856025
M. Wt: 360.2 g/mol
InChI Key: TVZDUDDLASVAOM-PXLXIMEGSA-N
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Description

KY 19382 is a novel compound identified as an activator of the Wnt/β-catenin signaling pathway. It is a synthesized analogue of indirubin-3’-monoxime, a known glycogen synthase kinase-3β inhibitor. KY 19382 has shown significant potential in promoting hair regrowth and hair follicle neogenesis by inhibiting the interaction between CXXC-type zinc finger protein 5 and dishevelled .

Preparation Methods

Synthetic Routes and Reaction Conditions

KY 19382 is synthesized through a multi-step process involving the reaction of indirubin-3’-monoxime with various reagents to introduce specific functional groups. The key steps include:

Industrial Production Methods

Industrial production of KY 19382 involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

KY 19382 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of KY 19382 with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

KY 19382 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the Wnt/β-catenin signaling pathway.

    Biology: Investigated for its role in promoting hair regrowth and hair follicle neogenesis.

    Medicine: Potential therapeutic agent for treating conditions like alopecia and other hair loss disorders.

    Industry: Used in the development of hair growth products and treatments

Mechanism of Action

KY 19382 exerts its effects by activating the Wnt/β-catenin signaling pathway. It inhibits the interaction between CXXC-type zinc finger protein 5 and dishevelled, leading to the stabilization and accumulation of β-catenin in the cytoplasm and nucleus. This activation of β-catenin promotes the expression of target genes involved in cell proliferation and differentiation, ultimately leading to hair regrowth and hair follicle neogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of KY 19382

KY 19382 is unique due to its dual inhibitory effects on CXXC-type zinc finger protein 5 and glycogen synthase kinase-3β, which results in a more potent activation of the Wnt/β-catenin signaling pathway compared to similar compounds. This enhanced activation leads to more effective hair regrowth and hair follicle neogenesis .

Properties

Molecular Formula

C17H11Cl2N3O2

Molecular Weight

360.2 g/mol

IUPAC Name

5,6-dichloro-3-[(3E)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol

InChI

InChI=1S/C17H11Cl2N3O2/c1-24-22-15-8-4-2-3-5-12(8)20-16(15)14-9-6-10(18)11(19)7-13(9)21-17(14)23/h2-7,21,23H,1H3/b22-15+

InChI Key

TVZDUDDLASVAOM-PXLXIMEGSA-N

Isomeric SMILES

CO/N=C/1\C2=CC=CC=C2N=C1C3=C(NC4=CC(=C(C=C43)Cl)Cl)O

Canonical SMILES

CON=C1C2=CC=CC=C2N=C1C3=C(NC4=CC(=C(C=C43)Cl)Cl)O

Origin of Product

United States

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